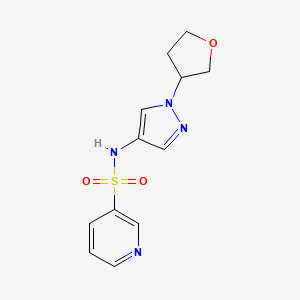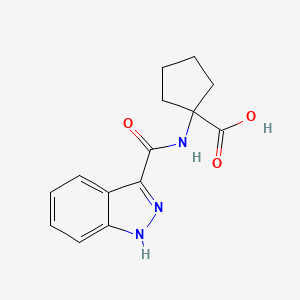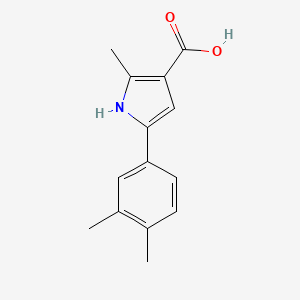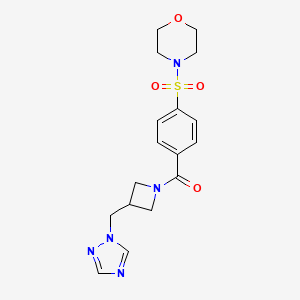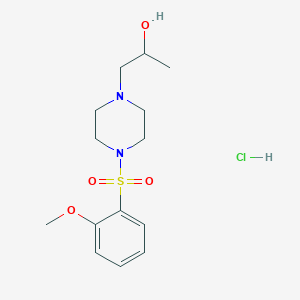
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group
Mechanism of Action
Target of Action
The primary targets of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride are the α1-adrenergic receptors (α1-AR) and the 5HT-1A receptor . These receptors play a crucial role in regulating blood pressure and central nervous system function .
Mode of Action
This compound acts as an antagonist at the α1-AR, inhibiting the action of catecholamines and leading to a decrease in blood pressure . It also crosses the blood-brain barrier and activates the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
The compound’s action on α1-AR and 5HT-1A receptors affects the biochemical pathways involved in blood pressure regulation and neurotransmission . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, it influences the signaling pathways that control vascular smooth muscle contraction and relaxation .
Pharmacokinetics
Related compounds have been found to exhibit acceptable pharmacokinetic profiles, suggesting potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in peripheral blood pressure without affecting heart rate or intracranial blood pressure . Its activation of the 5HT-1A receptor in the brain results in central antihypertensive activity .
Preparation Methods
The synthesis of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1-(2-methoxyphenyl)piperazine and oxetane.
Reaction Conditions: The addition reaction is catalyzed by ytterbium triflate (Yb(OTf)3) in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol.
Purification: The intermediate is purified by recrystallization from optimized solvents, which is beneficial for large-scale production.
Final Steps: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, followed by hydrochloric acid treatment to obtain the hydrochloride salt.
Chemical Reactions Analysis
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyphenyl and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the aromatic substituents.
Scientific Research Applications
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of hypertension and other cardiovascular conditions.
Biological Research: The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest for understanding its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared to other similar compounds:
Similar Compounds: Compounds like urapidil and trazodone share structural similarities and pharmacological properties.
Uniqueness: The presence of both methoxyphenyl and sulfonyl groups in the piperazine ring distinguishes it from other compounds, potentially offering unique pharmacological effects.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S.ClH/c1-12(17)11-15-7-9-16(10-8-15)21(18,19)14-6-4-3-5-13(14)20-2;/h3-6,12,17H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRECVWZTTJZKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
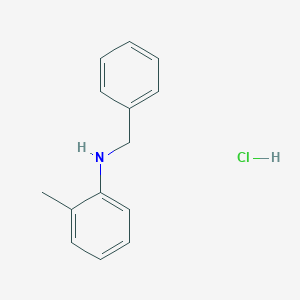
![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)
![3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2963473.png)
![2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide](/img/structure/B2963475.png)
![(E)-4-(Dimethylamino)-N-[2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-enamide](/img/structure/B2963476.png)
![1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2963477.png)
![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)
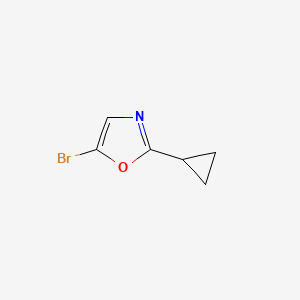
![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)
